2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine is an organic compound that features a biphenyl structure with a fluorine atom at the 2-position and a pyrimidine ring attached via an oxygen atom at the 4-position of the biphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine typically involves the following steps:
Formation of 2-Fluoro[1,1’-biphenyl]-4-ol: This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between 2-fluorophenylboronic acid and 4-bromophenol in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrimidine ring.
Scientific Research Applications
2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s biphenyl structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity.
Materials Science: In electronic applications, the compound’s conjugated structure allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1’-biphenyl: This compound lacks the pyrimidine ring and is primarily used as an intermediate in organic synthesis.
4-Chloropyrimidine: This compound lacks the biphenyl structure and is used in the synthesis of various heterocyclic compounds.
Uniqueness
2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine is unique due to its combination of a biphenyl structure with a fluorine atom and a pyrimidine ring. This combination imparts specific chemical and physical properties that make it suitable for diverse applications in medicinal chemistry and materials science .
Biological Activity
2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological targets, and therapeutic applications, supported by data tables and case studies.
Chemical Structure
The compound features a pyrimidine core substituted with a 2-fluoro-1,1'-biphenyl group, which may influence its interaction with biological targets. The molecular formula and structure are pivotal for understanding its activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various enzymes and receptors. Key areas of focus include:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Compounds that inhibit DHFR can have significant anti-cancer properties by disrupting the folate cycle necessary for nucleotide synthesis .
- Tyrosine Kinase Inhibition : Many pyrimidine derivatives exhibit inhibitory effects on tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The specific binding affinity to various kinases can determine the therapeutic efficacy against tumors .
1. Inhibition of DHFR
A study indicated that pyrimidine derivatives, including those similar to this compound, demonstrated high affinity for DHFR. This inhibition leads to reduced levels of tetrahydrofolate, impairing DNA synthesis in rapidly dividing cells such as cancer cells .
2. Antitumor Activity
Research has shown that analogs of this compound exhibit promising antitumor effects. For instance, compounds targeting tyrosine kinases have been linked to decreased tumor growth in preclinical models. The selectivity towards specific kinase pathways enhances their therapeutic potential while minimizing side effects .
Table 1: Biological Targets and Activities
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated aromatic compounds into the pyrimidine framework. Detailed synthetic routes can be found in specialized literature focusing on pyrimidine derivatives .
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-15-11-13(20-16-18-9-4-10-19-16)7-8-14(15)12-5-2-1-3-6-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGBBWKJQMAVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.